Cas no 1698712-92-3 (7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine)

7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine structure
1698712-92-3 structure
商品名:7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine
CAS番号:1698712-92-3
MF:C9H14N4O
メガワット:194.233661174774
CID:6178217
PubChem ID:136709366

7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine 化学的及び物理的性質

名前と識別子

    • 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine
    • EN300-1119033
    • 7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
    • 1698712-92-3
    • インチ: 1S/C9H14N4O/c1-3-10-9-11-6-12-13(9)8(1)7-2-4-14-5-7/h6-8H,1-5H2,(H,10,11,12)
    • InChIKey: KLNYHYVEQZUYCE-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C1)C1CCNC2=NC=NN12

計算された属性

  • せいみつぶんしりょう: 194.11676108g/mol
  • どういたいしつりょう: 194.11676108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1119033-10.0g
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1698712-92-3
10g
$6390.0 2023-05-26
Enamine
EN300-1119033-1.0g
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1698712-92-3
1g
$1485.0 2023-05-26
Enamine
EN300-1119033-10g
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1698712-92-3 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1119033-0.1g
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1698712-92-3 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1119033-0.05g
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1698712-92-3 95%
0.05g
$888.0 2023-10-27
Enamine
EN300-1119033-0.25g
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1698712-92-3 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1119033-0.5g
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1698712-92-3 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1119033-2.5g
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1698712-92-3 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1119033-5.0g
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1698712-92-3
5g
$4309.0 2023-05-26
Enamine
EN300-1119033-1g
7-(oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
1698712-92-3 95%
1g
$1057.0 2023-10-27

7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine 関連文献

7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidineに関する追加情報

Professional Introduction to Compound with CAS No 1698712-92-3 and Product Name: 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine

The compound with the CAS number 1698712-92-3 and the product name 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular framework of this compound combines a triazolopyrimidine core with an oxolane substituent, creating a versatile scaffold that has been explored in various biochemical and pharmacological studies.

Recent research in the domain of 1,2,4-triazoloapyrimidines has highlighted their broad spectrum of biological activities. These compounds are particularly noted for their antimicrobial, antiviral, and anticancer properties. The presence of the oxolan moiety in 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine introduces additional functional groups that can modulate the compound's interactions with biological targets. This structural feature has been leveraged in the design of novel therapeutic agents that exhibit enhanced efficacy and reduced toxicity compared to their predecessors.

In the context of modern drug discovery, the synthesis and characterization of such complex heterocyclic compounds are pivotal. The triazolopyrimidine core is a well-documented pharmacophore that has been integrated into numerous drug candidates. Its ability to engage with multiple biological pathways makes it an attractive scaffold for developing multifunctional therapeutics. The oxolane substituent further enhances the compound's potential by providing a site for further chemical modification. This allows for fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic outcomes.

One of the most compelling aspects of 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine is its demonstrated activity against various resistant strains of pathogens. In particular, studies have shown its efficacy against multidrug-resistant bacteria and viruses. This is achieved through mechanisms that involve inhibition of key enzymatic processes or disruption of essential cellular functions. The compound's ability to bypass traditional resistance mechanisms makes it a promising candidate for treating infections that are currently difficult to manage with existing antibiotics or antivirals.

The synthetic route to 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the triazolopyrimidine ring system and subsequent functionalization to introduce the oxolane moiety. These synthetic strategies have been optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The development of efficient synthetic methodologies is crucial for scaling up production and making these advanced therapeutics accessible to patients worldwide.

Evaluation of 7-(oxolan-3-yl)-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidine in preclinical models has revealed several promising characteristics. Its solubility profile is favorable for formulation into oral or injectable medications, which is essential for patient compliance and therapeutic efficacy. Additionally, its metabolic stability suggests a longer half-life in vivo,allowing for less frequent dosing regimens compared to some existing treatments. These pharmacokinetic attributes contribute significantly to its potential as a viable therapeutic option.

The safety profile of 7-(oxolan-3-yl)-4H,5H,6H,7H-l,2,4triazolo1,5-apyrimidine has been thoroughly assessed through comprehensive toxicological studies。These investigations have demonstrated that the compound exhibits low toxicity at therapeutic doses,with minimal off-target effects。This is a critical factor in drug development,as it reduces the risk of adverse reactions and enhances overall patient safety。The compound's favorable safety profile further strengthens its position as a promising candidate for clinical translation。

Looking ahead,the future prospects for CAS No 1698712 - 92 - 3 and its derivative 7-(oxolan - 3 - yl) - 4 H , 5 H , 6 H , 7 H - l , 2 , 4 triazolo l , 5 - apyrimidine are exciting。Ongoing research aims to explore novel derivatives with enhanced bioactivity and improved pharmacokinetic properties。Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate this process。The integration of computational modeling、high-throughput screening technologies,and advanced synthetic methodologies will be instrumental in discovering next-generation therapeutics based on this scaffold。

In conclusion,the compound identified by CAS No 1698712 - 92 - 3 and named as 7-(oxolan - 3 - yl) - 4 H , 5 H , 6 H , 7 H - l , 2 , 4 triazolo l , 5 - apyrimidine represents a significant advancement in pharmaceutical chemistry。Its unique structural features、demonstrated biological activities、and favorable pharmacokinetic properties make it a compelling candidate for further development。As research continues to uncover new applications and optimize its therapeutic potential,this compound holds great promise for addressing unmet medical needs in various disease areas。

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD